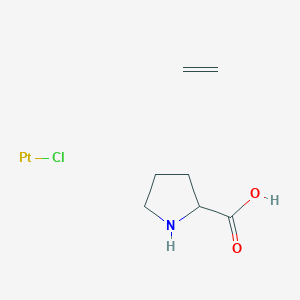
Chloroplatinum;ethene;pyrrolidine-2-carboxylic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Chloroplatinum;ethene;pyrrolidine-2-carboxylic acid is a complex organometallic compound that combines the properties of platinum, ethene, and pyrrolidine-2-carboxylic acid
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Chloroplatinum;ethene;pyrrolidine-2-carboxylic acid typically involves the coordination of ethene and pyrrolidine-2-carboxylic acid to a platinum center. One common method involves the reaction of platinum chloride with ethene in the presence of pyrrolidine-2-carboxylic acid under controlled conditions. The reaction is usually carried out in an inert atmosphere to prevent oxidation and at a temperature that facilitates the formation of the desired complex.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification steps such as crystallization or chromatography are employed to obtain the compound in high purity.
Chemical Reactions Analysis
Types of Reactions
Chloroplatinum;ethene;pyrrolidine-2-carboxylic acid undergoes various chemical reactions, including:
Oxidation: The platinum center can be oxidized, leading to changes in the coordination environment.
Reduction: Reduction reactions can alter the oxidation state of the platinum, affecting its reactivity.
Substitution: Ligands such as ethene or pyrrolidine-2-carboxylic acid can be substituted with other ligands under specific conditions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents such as sodium borohydride for reduction, and various ligands for substitution reactions. The reactions are typically carried out under controlled temperatures and inert atmospheres to ensure the stability of the compound.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may lead to the formation of higher oxidation state platinum complexes, while substitution reactions can yield new organometallic compounds with different ligands.
Scientific Research Applications
Chloroplatinum;ethene;pyrrolidine-2-carboxylic acid has a wide range of scientific research applications:
Chemistry: It is used as a catalyst in various organic reactions, including hydrogenation and polymerization.
Biology: The compound’s interaction with biological molecules is studied for potential therapeutic applications, such as anticancer agents.
Medicine: Research is ongoing to explore its use in drug delivery systems and as a component of diagnostic agents.
Industry: It is utilized in the development of advanced materials, including conductive polymers and nanomaterials.
Mechanism of Action
The mechanism of action of Chloroplatinum;ethene;pyrrolidine-2-carboxylic acid involves its interaction with molecular targets through coordination chemistry. The platinum center can form stable complexes with various ligands, influencing the reactivity and stability of the compound. In biological systems, it may interact with proteins and nucleic acids, leading to potential therapeutic effects.
Comparison with Similar Compounds
Similar Compounds
Platinum(II) ethene complexes: These compounds share the ethene ligand but may differ in other ligands coordinated to the platinum center.
Pyrrolidine-2-carboxylic acid derivatives: These compounds have similar structural features but may lack the platinum center.
Uniqueness
Chloroplatinum;ethene;pyrrolidine-2-carboxylic acid is unique due to the combination of platinum, ethene, and pyrrolidine-2-carboxylic acid in a single molecule. This unique combination imparts distinct chemical and physical properties, making it valuable for specific applications in catalysis, medicinal chemistry, and materials science.
Properties
CAS No. |
62358-00-3 |
|---|---|
Molecular Formula |
C7H13ClNO2Pt |
Molecular Weight |
373.72 g/mol |
IUPAC Name |
chloroplatinum;ethene;pyrrolidine-2-carboxylic acid |
InChI |
InChI=1S/C5H9NO2.C2H4.ClH.Pt/c7-5(8)4-2-1-3-6-4;1-2;;/h4,6H,1-3H2,(H,7,8);1-2H2;1H;/q;;;+1/p-1 |
InChI Key |
CGLNYKWRFLZDIF-UHFFFAOYSA-M |
Canonical SMILES |
C=C.C1CC(NC1)C(=O)O.Cl[Pt] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















